2-(4-(Oxetan-3-yl)phenyl)acetic acid is an organic compound characterized by the presence of a four-membered oxetane ring attached to a phenyl group and an acetic acid moiety. This unique structure imparts distinctive chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. The compound is noted for its potential applications as a scaffold in drug design and in the synthesis of complex organic molecules.
The compound can be synthesized through various methods, typically involving the formation of the oxetane ring followed by functionalization to introduce the acetic acid group. It is available for research purposes from chemical suppliers such as BenchChem.
2-(4-(Oxetan-3-yl)phenyl)acetic acid falls under the category of oxetane derivatives. Oxetanes are cyclic ethers that have garnered attention due to their unique reactivity and potential applications in pharmaceuticals and materials science.
The synthesis of 2-(4-(Oxetan-3-yl)phenyl)acetic acid generally involves several key steps:
The synthetic route may involve:
The molecular structure of 2-(4-(Oxetan-3-yl)phenyl)acetic acid features:
2-(4-(Oxetan-3-yl)phenyl)acetic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 2-(4-(Oxetan-3-yl)phenyl)acetic acid involves its interaction with biomolecules:
Data on specific interactions and effects on cellular functions are still being explored, emphasizing its importance in biochemical research.
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structure and purity.
2-(4-(Oxetan-3-yl)phenyl)acetic acid has several scientific uses:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific disciplines.
The oxetane ring serves as a highly effective bioisostere for carbonyl functionalities due to its comparable electronic profile and superior metabolic stability. This substitution strategy addresses critical limitations associated with ketone-containing drug molecules while preserving essential molecular interactions:
Electronic and Spatial Mimicry: Oxetanes exhibit a dipole moment (~2.5 D) remarkably similar to that of ketones (~2.7 D), enabling them to maintain analogous electrostatic interactions with biological targets [5] [8]. The oxygen lone pair orientation in 3-substituted oxetanes closely mirrors that of carbonyl oxygen atoms, facilitating equivalent hydrogen-bond acceptor capabilities with protein residues [2] [10]. This isostere relationship is structurally validated by X-ray crystallographic studies demonstrating comparable binding geometries between oxetane-containing compounds and their carbonyl counterparts [5].
Metabolic Advantages: Unlike ketones, which undergo rapid enzymatic reduction (e.g., by ketoreductases) or phase I metabolism, oxetanes demonstrate significantly enhanced metabolic stability [2] [8]. This stability stems from their resistance to common oxidative metabolic pathways while maintaining favorable polarity. The oxetane ring effectively blocks metabolic soft spots without the lipophilicity penalty associated with traditional steric shielding groups like gem-dimethyl substituents [5] [10].
Solubility Enhancement: The oxetane ring significantly improves aqueous solubility compared to ketone functionalities. This property arises from the combination of high polarity (despite similar dipole moments) and reduced capacity for crystalline lattice formation [8]. For example, oxetane-containing compounds typically exhibit 5-20 fold higher solubility than their ketone isosteres, addressing a critical limitation in drug development pipelines [5].
Table 1: Comparative Properties of Ketone vs. Oxetane Functionalities
Property | Ketone Group | Oxetane Surrogate | Pharmacological Impact |
---|---|---|---|
Dipole moment (Debye) | 2.6-2.9 | 2.4-2.6 | Maintains target interactions |
Hydrogen-bond acceptor capacity | Strong | Strong | Preserves protein binding |
Metabolic stability | Low to moderate | High | Improved pharmacokinetics |
Aqueous solubility (LogS) | Moderate | High | Enhanced bioavailability |
LogP (lipophilicity) | Variable | Reduced by ~0.5-1.0 | Better drug-likeness |
The strategic replacement of ketones with oxetane rings represents a transformative approach in molecular design, particularly valuable for compounds requiring precise hydrogen-bonding functionality without metabolic liabilities. This substitution strategy has been validated in multiple clinical-stage compounds where oxetane incorporation directly contributed to improved pharmacological profiles [5] [8].
The specific integration of the oxetane moiety at the 3-position of the phenyl ring in 2-(4-(oxetan-3-yl)phenyl)acetic acid creates a synergistic molecular architecture with enhanced drug-like properties. This design leverages the unique advantages of oxetane chemistry while addressing specific challenges associated with aryl acetic acid pharmaceuticals:
Stereoelectronic Optimization: The electron-withdrawing nature of the oxetane ring (σI = 0.61) significantly influences the acidity of the acetic acid moiety. This effect enhances the compound's capacity for ionic interactions with biological targets while maintaining optimal membrane permeability [5] [9]. Nuclear Magnetic Resonance studies confirm substantial electronic modulation of the phenyl ring system, with characteristic upfield shifts of ortho-protons (Δδ ≈ 0.3-0.5 ppm) compared to unsubstituted analogs [3] [7].
Three-Dimensionality Enhancement: The non-planar oxetane ring (puckering angle ≈ 8.7-10.7°) introduces significant three-dimensional character to the otherwise planar biphenyl-like structure [9]. This spatial configuration improves target selectivity by reducing off-target interactions and enhances solubility through disruption of crystal packing efficiency. X-ray crystallographic analysis reveals a dihedral angle of approximately 85-95° between the oxetane ring and phenyl plane, creating a well-defined spatial orientation for optimal target engagement [6] [9].
Metabolic Stabilization: The oxetane ring strategically protects against cytochrome P450-mediated oxidation at the benzylic position, a common metabolic vulnerability in aryl acetic acid derivatives [2] [5]. This stabilization is evidenced by microsomal stability assays showing >70% parent compound remaining after 60-minute incubations with liver microsomes, significantly outperforming non-oxetane containing analogs [5] [8].
Table 2: Structural and Physicochemical Profile of 2-(4-(Oxetan-3-yl)phenyl)acetic Acid
Property | Value/Description | Significance |
---|---|---|
Molecular formula | C₁₁H₁₂O₃ | Moderate molecular weight (192.21 g/mol) |
Canonical SMILES | OC(=O)CC1=CC=C(C2COC2)C=C1 | Precise structural representation |
logP (experimental) | 1.2-1.5 | Optimal membrane permeability |
Aqueous solubility (pH 7.4) | >500 μM | Favorable for oral absorption |
Metabolic stability (t½) | >120 minutes (human liver microsomes) | Reduced clearance potential |
Hydrogen-bond acceptors | 3 | Enhanced target engagement capacity |
The synthetic accessibility of 3-substituted oxetane building blocks facilitates efficient incorporation into aryl acetic acid scaffolds. Modern synthetic approaches leverage Friedel-Crafts alkylation, transition metal-catalyzed cross-coupling, and [2+2] cycloaddition reactions to construct the oxetane-phenyl linkage [6] [9]. These methods enable gram-scale production of key intermediates such as 3-(4-bromophenyl)oxetane, which readily undergoes palladium-catalyzed carbonylation or cyanide displacement followed by hydrolysis to install the acetic acid functionality [3] [9]. The commercial availability of 2-(4-(oxetan-3-yl)phenyl)acetic acid (CAS: 1547059-04-0) from specialized suppliers like AiFChem confirms its established synthetic viability [3].
The strategic positioning of the oxetane ring ortho to the acetic acid linker creates a conformationally restrained system that optimizes both target-binding interactions and physicochemical properties. This molecular architecture demonstrates the power of oxetane incorporation to transform classical pharmacophores into next-generation therapeutic candidates with enhanced drug-like properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1